N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (CAS: 899737-39-4) features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a p-tolyl group at position 1 and an acetamide moiety at position 3. Its molecular formula is C₂₀H₁₆ClN₅O₃, with a molecular weight of 409.8 . Pyrazolo[3,4-d]pyrimidines are purine analogs known for antitumor, anti-inflammatory, and kinase-inhibitory activities . The p-tolyl group (methyl-substituted phenyl) enhances lipophilicity, while the acetamide side chain may influence hydrogen bonding and target binding .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-3-5-11(6-4-9)19-13-12(7-16-19)14(21)18(8-15-13)17-10(2)20/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQKMRRIMTYMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core. The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, particularly at the aromatic ring and the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This can lead to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Electronic Effects: The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 4-chlorophenoxy or fluorophenyl . Electron-withdrawing substituents may enhance binding to electrophilic targets (e.g., kinases). Fluorine atoms in the chromenone derivative () improve metabolic stability and lipophilicity, critical for oral bioavailability .
Functional Group Replacements :
- Replacing acetamide with urea () increases hydrogen-bonding capacity, which may enhance target affinity but reduce solubility .
Pharmacological Activity
- Antitumor Potential: Pyrazolo[3,4-d]pyrimidines exhibit antitumor activity by mimicking purines and inhibiting DNA/RNA synthesis . The target compound’s 4-chlorophenoxy group may enhance intercalation into DNA .
- Kinase Inhibition : Fluorinated derivatives () show promise in targeting kinases involved in atherosclerosis .
- Metabolic Stability : Fluorine and bulky groups (e.g., naphthamide in ) increase resistance to cytochrome P450 metabolism .
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group and an acetamide moiety. This unique structural arrangement contributes to its diverse pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Compounds similar to this have demonstrated significant inhibitory effects against various cancer cell lines. For instance, analogs have shown efficacy against human cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory effects in preclinical studies .
- Antiparasitic Effects : Some derivatives have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. This suggests that the compound may also have potential in treating parasitic infections .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell lines | , |
| Anti-inflammatory | Modulation of inflammatory pathways | , |
| Antiparasitic | Efficacy against Trypanosoma brucei | , |
Case Study: Antitumor Evaluation
A study evaluating the antitumor activity of related pyrazolo[3,4-d]pyrimidine derivatives found that they significantly inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases. For example, compounds were tested against breast cancer cells (MCF-7) and exhibited IC50 values ranging from 10 to 20 µM, indicating potent antitumor effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology: Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of pyrazole precursors, followed by introducing the p-tolyl group and acetamide moiety. Key steps include:
- Cyclization: Use of triethylamine as a catalyst in dimethylformamide (DMF) at 80–100°C to form the pyrazolo-pyrimidine scaffold .
- Substitution: Coupling reactions (e.g., nucleophilic acyl substitution) with p-toluidine derivatives under reflux in ethanol or DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity .
- Critical Parameters: Solvent polarity, temperature control, and catalyst selection significantly impact reaction efficiency. For example, DMF enhances solubility of intermediates, while triethylamine facilitates deprotonation .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
- Analytical Workflow:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo-pyrimidine core and substituent positions. For instance, aromatic protons from the p-tolyl group appear as doublets (δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 337.1) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What are the primary biological targets of this compound, and how is its activity validated in vitro?
- Target Identification: Pyrazolo[3,4-d]pyrimidines often inhibit kinases (e.g., EGFR, VEGFR) or modulate apoptotic pathways. Assays include:
- Kinase Inhibition: Fluorescence-based ADP-Glo™ assays (IC₅₀ values typically 0.1–10 µM) .
- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., HepG2, MCF-7) .
- Control Experiments: Use of staurosporine (apoptosis positive control) and kinase-specific inhibitors (e.g., erlotinib for EGFR) to validate selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- SAR Strategies:
- Core Modifications: Substitution at the pyrimidine N-1 position (e.g., replacing p-tolyl with 3-chlorophenyl) improves kinase binding affinity by 2–3 fold .
- Acetamide Tail Optimization: Introducing electron-withdrawing groups (e.g., trifluoromethoxy) enhances metabolic stability, as shown in pharmacokinetic studies (t₁/₂ increased from 2.1 to 4.8 hours) .
- Data-Driven Design: Computational docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. How do researchers resolve contradictory data in bioactivity profiles across different cell lines or assays?
- Case Example: Discrepancies in IC₅₀ values (e.g., 1.2 µM in HeLa vs. 8.7 µM in A549) may arise from:
- Cell-Specific Factors: Differential expression of target kinases or drug-efflux pumps (e.g., P-gp overexpression in resistant lines) .
- Assay Conditions: Variations in serum concentration (e.g., 10% FBS vs. serum-free media) altering compound solubility .
- Resolution: Orthogonal assays (e.g., Western blotting for phosphorylated kinase targets) and isogenic cell lines (e.g., P-gp knockdown models) .
Q. What methodologies are used to predict and validate off-target effects of this compound?
- In Silico Screening: SwissTargetPrediction or SEA databases identify potential off-targets (e.g., cyclooxygenase-2) .
- Experimental Validation:
- Selectivity Panels: Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) .
- Toxicity Assays: Mitochondrial membrane potential (JC-1 staining) and lactate dehydrogenase (LDH) release in primary hepatocytes .
Methodological Challenges and Solutions
Q. What strategies mitigate synthetic bottlenecks, such as low yields during the final coupling step?
- Problem: Coupling of the acetamide group may yield <50% due to steric hindrance.
- Solutions:
- Microwave-Assisted Synthesis: Reduces reaction time (30 minutes vs. 12 hours) and improves yield (from 45% to 72%) .
- Protecting Groups: Use of tert-butyldimethylsilyl (TBS) groups to shield reactive sites during intermediate steps .
Q. How can researchers optimize solubility and bioavailability for in vivo studies?
- Approaches:
- Prodrug Design: Conversion to phosphate esters (improves aqueous solubility by 10-fold) .
- Nanoparticle Formulation: Encapsulation in PLGA nanoparticles (particle size 150 nm, PDI <0.1) enhances plasma half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
